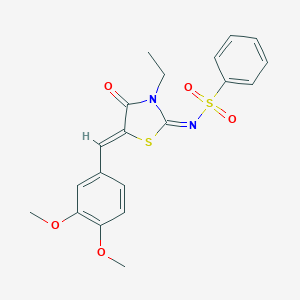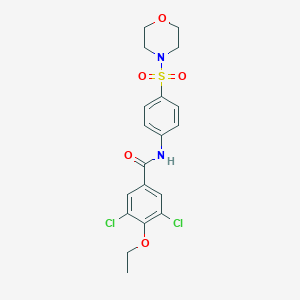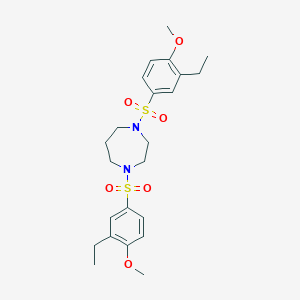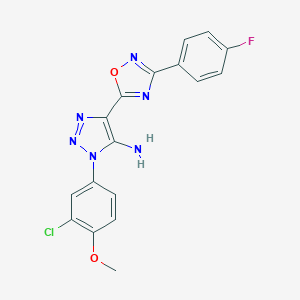![molecular formula C16H12BrN3 B361972 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-50-7](/img/structure/B361972.png)
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C16H12BrN3 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives often involves condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Molecular Structure Analysis
The molecular structure of “9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline” is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability .Chemical Reactions Analysis
The majority of the approaches reported in the literature for the synthesis of indolo[2,3-b]quinoxaline derivatives rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline” include a molecular weight of 326.191 Da . The compound has a yield of 72.8% (0.26 g) and a melting point of 239°C .Applications De Recherche Scientifique
Antiviral and Cytotoxic Properties
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline derivatives demonstrate significant potential in antiviral and cytotoxic applications. Shibinskaya et al. (2010) synthesized new derivatives and evaluated them for cytotoxicity, antiviral activity, and interferon-inducing ability. They found that these compounds were potent interferon inducers and exhibited antiviral properties with low toxicity, particularly the morpholine and 4-methyl-piperidine derivatives (Shibinskaya et al., 2010).
Anticancer Activities
The anticancer activities of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline derivatives have been a focus of research. For instance, Gu et al. (2017) synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives and evaluated them against various cancer cell lines. They found these derivatives showed promising anticancer properties and DNA binding abilities, suggesting their potential as intercalators with increased DNA affinity (Gu et al., 2017).
DNA Interaction and Pharmacological Activities
Moorthy et al. (2013) highlighted the DNA intercalation mechanism as the primary mode of pharmacological action for 6H-indolo[2,3-b]quinoxaline derivatives. They emphasized the thermal stability of the intercalated complex, which is crucial for understanding the anticancer, antiviral, and other activities of these compounds (Moorthy et al., 2013).
Synthesis Techniques
Ashry et al. (2005) explored the use of microwave irradiation to enhance the regioselective synthesis of 6H-indolo[2,3-b]quinoxalines. This method highlighted the potential for efficient and selective synthesis techniques for these compounds (Ashry et al., 2005).
Potential for Antimicrobial Applications
Padmini et al. (2015) synthesized novel 6H-indolo(2, 3-b)quinoxaline fused azetidinones and evaluated their bioactivity. Their findings suggest these compounds possess various pharmacological activities, including antimicrobial properties against both gram-positive and gram-negative bacteria and fungi (Padmini et al., 2015).
Orientations Futures
Indolo[2,3-b]quinoxalines have many applications in materials science and medicinal chemistry . They are used in various optoelectronic devices and are a common structural motif in numerous biologically active compounds . Therefore, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .
Propriétés
IUPAC Name |
9-bromo-6-ethylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFUOAGKOCQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361892.png)

![2,4,5-trichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B361894.png)
![3-(4-Chlorophenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B361896.png)

![Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B361899.png)

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B361902.png)
![7-Ethyl-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361910.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B361911.png)
![N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B361917.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361922.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361925.png)
